
4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their biological activities, which can be used to infer potential properties and uses of the compound .
Synthesis Analysis
The synthesis of related piperidine carboxamides can be inferred from the literature. For example, the synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides involves SAR-guided optimization and has been shown to yield compounds with significant antiproliferative activity . Similarly, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with corresponding alkoxyphenyl isothiocyanates . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, including the formation of the piperidine backbone, followed by the introduction of the thiazolyl and thiophenyl groups.
Molecular Structure Analysis
The molecular structure of piperidine carboxamides is critical for their biological activity. For instance, the presence of a triazine heterocycle has been found essential for the high potency and selectivity of soluble epoxide hydrolase inhibitors . The molecular structure of the compound , with its thiazolyl and thiophenyl groups, suggests that it may interact with biological targets in a specific manner, potentially leading to unique biological activities.
Chemical Reactions Analysis
The chemical reactions involving piperidine carboxamides are diverse. The antiproliferative piperidine carboxamides act as tubulin inhibitors, affecting mitotic cells . The opioid receptor antagonists with a piperidine nitrogen position show high affinity and selectivity . These findings indicate that the compound may also participate in specific chemical reactions with biological targets, leading to its potential as a pharmacological agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxamides are influenced by their molecular structure. For example, the substitution of the phenyl group was important for reducing clearance and establishing good oral exposure in the case of soluble epoxide hydrolase inhibitors . The compound , with its specific substituents, is likely to have distinct solubility, stability, and pharmacokinetic properties that would need to be characterized to understand its potential as a drug candidate.
Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Applications
- A study by Reddy et al. (2013) synthesized a series of new urea and thiourea derivatives of piperazine, which exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This suggests that structurally similar compounds, like the one , could potentially be explored for antimicrobial and antiviral applications (Reddy et al., 2013).
Inhibition of Mycobacterium tuberculosis
- Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which showed activity against Mycobacterium smegmatis (MS) GyrB ATPase and Mycobacterium tuberculosis (MTB) DNA gyrase. This indicates the potential use of related compounds in the development of new antituberculosis agents (Jeankumar et al., 2013).
Potential Antipsychotic Agents
- Norman et al. (1996) explored heterocyclic analogs of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide as potential antipsychotic agents. This research avenue could be applicable to the compound , exploring its potential in neuropsychiatric disorders (Norman et al., 1996).
Inhibitors of Soluble Epoxide Hydrolase
- Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which were derived from high-throughput screening. This suggests that the compound might be explored for its potential to inhibit specific enzymes involved in various biological pathways (Thalji et al., 2013).
Propiedades
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS3/c1-12-10-22-16(18-12)23-11-13-4-6-19(7-5-13)15(20)17-9-14-3-2-8-21-14/h2-3,8,10,13H,4-7,9,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZYKWUPTTVINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

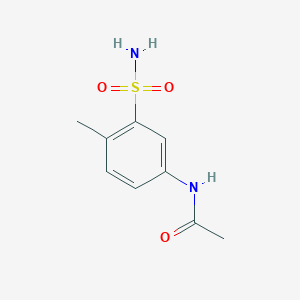
![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)
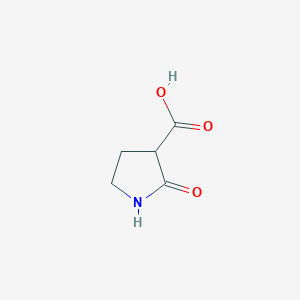
![N-(4-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2553823.png)

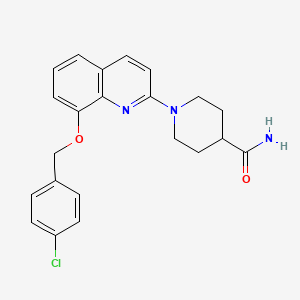
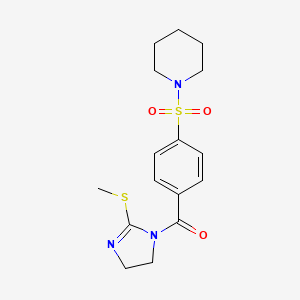
![1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553827.png)

![3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile](/img/structure/B2553829.png)
![4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2553830.png)
![N-(2,5-difluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2553835.png)
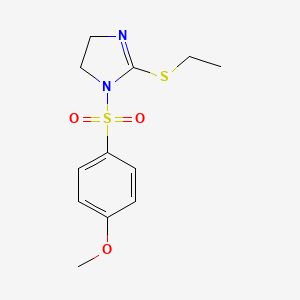
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2553841.png)